molecular formula C10H8F3N3O B2905207 5-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine CAS No. 1040724-30-8

5-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine

Cat. No.: B2905207
CAS No.: 1040724-30-8
M. Wt: 243.189
InChI Key: ZRSOFPQITMWBJG-UHFFFAOYSA-N
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Description

Chemical Structure & Key Features 5-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine is a pyrazole derivative substituted at position 5 with a 4-(trifluoromethoxy)phenyl group and at position 3 with an amine (-NH₂). The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent, enhancing the compound's metabolic stability and lipophilicity compared to non-fluorinated analogs . Its molecular formula is C₁₀H₇F₃N₃O, with a monoisotopic mass of 299.1245 g/mol (calculated from ).

For example, 5-(4-methoxyphenyl)-1H-pyrazol-3-amine derivatives are synthesized via HBTU-mediated amidation or benzamide formation (). The trifluoromethoxy group is typically introduced using reagents like 4-(trifluoromethoxy)phenyl isothiocyanate ().

Properties

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O/c11-10(12,13)17-7-3-1-6(2-4-7)8-5-9(14)16-15-8/h1-5H,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSOFPQITMWBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of hydrazines with α,β-unsaturated carbonyl compounds. The reaction typically requires a catalyst and is carried out under reflux conditions . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

5-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine undergoes several types of chemical reactions, including:

Scientific Research Applications

5-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethoxy group enhances its binding affinity and specificity . Additionally, the compound can modulate signaling pathways by interacting with receptors and other cellular proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison with structurally related pyrazole-3-amine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
5-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine -NH₂ (3), 4-(OCF₃)Ph (5) C₁₀H₇F₃N₃O 299.12 High lipophilicity; enhanced metabolic stability due to -OCF₃
1-(tert-Butyl)-3-(4-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine -tert-butyl (1), -OCF₃Ph (3) C₁₄H₁₆F₃N₃O 299.30 Increased steric bulk; tert-butyl group may improve solubility
5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine -NH₂ (3), 3-(CF₃)Ph (5) C₁₀H₇F₃N₄ 256.18 -CF₃ (vs. -OCF₃) reduces electron-withdrawing effect; lower polarity
3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine -NH₂ (5), 4-F-3-MePh (3), -Me (4) C₁₁H₁₂FN₃ 205.24 Methyl/fluoro substituents modulate bioavailability; lower molecular weight
4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine -NH₂ (3), 4-(CF₃)Ph (4) C₁₀H₇F₃N₄ 256.18 Positional isomerism alters binding affinity in biological targets

Key Findings

Substituent Effects: Electron-Withdrawing Groups: The -OCF₃ group in the target compound provides stronger electron-withdrawing effects compared to -CF₃ ( vs. Steric Effects: Bulky groups like tert-butyl () enhance solubility but may reduce membrane permeability.

Biological Activity :

  • Analogs with -CF₃ or -OCF₃ groups show interactions with proteins involved in kinase signaling (). For example, 4,5-dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine is linked to gene-chemical interactions in the CTD database ().
  • Fluorinated phenyl groups (e.g., 4-fluorophenyl in ) improve metabolic stability and target selectivity.

Synthetic Challenges :

  • The introduction of -OCF₃ requires specialized reagents like 4-(trifluoromethoxy)phenyl isothiocyanate (), whereas -CF₃ is more straightforward to install via trifluoromethylation.

Contradictions & Limitations

Biological Activity

5-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine, a compound characterized by the presence of a trifluoromethoxy group on a phenyl ring connected to a pyrazole structure, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is defined by the following formula:

C9H8F3N3\text{C}_9\text{H}_8\text{F}_3\text{N}_3

This compound features:

  • A trifluoromethoxy group which enhances lipophilicity.
  • A pyrazole ring that contributes to its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets. The trifluoromethoxy group increases the compound's stability and ability to penetrate biological membranes, while the amine group can form hydrogen bonds with biological targets, influencing its selectivity and efficacy.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The following table summarizes various studies on its cytotoxic effects against different cancer cell lines:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF73.79Induces apoptosis
A54926.0Growth inhibition
Hep-20.74Cytotoxicity
NCI-H46032.0Autophagy induction

These studies demonstrate that the compound can inhibit cell growth and induce apoptosis in various cancer types.

Anti-inflammatory Activity

The compound also shows potential as an anti-inflammatory agent. In vitro assays have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound5.400.01

This selective inhibition suggests that it may offer therapeutic benefits in treating inflammatory diseases with fewer side effects compared to non-selective COX inhibitors like ibuprofen or aspirin.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Antinociceptive Effects : A study demonstrated that derivatives of pyrazole compounds, including this compound, showed significant pain relief in models of pathological pain, suggesting potential applications in pain management therapies .
  • Cellular Mechanisms : Research indicated that this compound could modulate apoptotic pathways in cancer cells, leading to increased cell death through mitochondrial dysfunction and caspase activation .

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